Hexadecyl dihydrogen phosphate

Surface Chemistry Emulsion Science Surfactant Science

Hexadecyl dihydrogen phosphate (cetyl phosphate) is a C16 anionic O/W emulsifier (HLB ~10). Its C16 chain yields a lower CMC than C12/C14 analogs, enabling stable emulsions at reduced surfactant loads—cutting raw-material costs and dermal irritation risk. Non-irritating profile allows direct replacement of TEA-stearate in mild creams, lotions, and sunscreens, with broad pH stability (4–9) for acidic sensitive-skin formulations. The phosphate headgroup's preferential Na⁺ binding provides superior electrolyte tolerance, preventing phase separation in salt-loaded APIs. Procure ≥98% purity material for reproducible formulation performance.

Molecular Formula C16H35O4P
Molecular Weight 322.42 g/mol
CAS No. 3539-43-3
Cat. No. B1199986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyl dihydrogen phosphate
CAS3539-43-3
Synonymshexadecyl phosphate
Molecular FormulaC16H35O4P
Molecular Weight322.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOP(=O)(O)O
InChIInChI=1S/C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H2,17,18,19)
InChIKeyZUVCYFMOHFTGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyl Dihydrogen Phosphate (CAS 3539-43-3): Technical Baseline for Scientific Procurement


Hexadecyl dihydrogen phosphate, also known as cetyl phosphate, is an anionic oil-in-water (O/W) emulsifier belonging to the alkyl phosphate ester class . With the molecular formula C₁₆H₃₅O₄P and a molecular weight of 322.42 g/mol, its amphiphilic structure comprises a lipophilic hexadecyl (C16) chain and a hydrophilic phosphate headgroup . This architecture confers a hydrophilic-lipophilic balance (HLB) of approximately 10, making it particularly effective for stabilizing O/W emulsions in cosmetic and pharmaceutical formulations . Its functional performance is intrinsically tied to its C16 chain length and the unique chemistry of the phosphate headgroup, which distinguishes it from both shorter-chain alkyl phosphates and sulfate-based anionic surfactants [1].

Hexadecyl Dihydrogen Phosphate: Why In-Class Analogs Fail as Drop-In Replacements


Generic substitution within the alkyl phosphate class is scientifically unsound due to profound, quantifiable differences in critical micelle concentration (CMC) and surface activity driven by alkyl chain length and headgroup chemistry. For instance, the CMC of alkyl phosphate esters with a high mono/di ratio decreases systematically as the chain length increases from C12 to C16 to C18, directly impacting emulsification efficiency and dose requirements [1]. Furthermore, the disodium salt form exhibits a CMC considerably higher than that of typical 1-1 ionic surfactants like sodium dodecyl sulfate (SDS) with the same chain length, indicating a fundamentally different self-assembly behavior [2]. Even within the same nominal class, a shift from a C16 (cetyl) to a C14 (myristyl) or C18 (stearyl) chain alters the hydrophilic-lipophilic balance and packing parameter, leading to unacceptable variations in emulsion stability, texture, and formulation robustness [3]. Thus, replacing Hexadecyl dihydrogen phosphate with a generic 'alkyl phosphate' or a different anionic surfactant without rigorous reformulation is a significant technical risk.

Hexadecyl Dihydrogen Phosphate: Quantified Differentiation vs. Analogs and Alternatives


Chain-Length Dependent Critical Micelle Concentration (CMC) Defines Emulsification Efficiency

The critical micelle concentration (CMC) is a primary driver of surfactant efficiency, with lower values indicating more effective emulsification at reduced concentrations. For alkyl phosphate esters with a high mono/di ratio, the CMC decreases significantly as the alkyl chain lengthens [1]. This principle demonstrates that Hexadecyl dihydrogen phosphate (C16) offers superior efficiency over its shorter-chain analog, dodecyl phosphate (C12), while the difference between the C16 and C18 (stearyl) homologs can impact formulation viscosity and solubility.

Surface Chemistry Emulsion Science Surfactant Science

Unique Metal Ion Selectivity at Interfaces: Hexadecyl Phosphate Dianion vs. Dodecyl Sulfate

At air/solution interfaces, the hexadecyl phosphate dianion exhibits a fundamentally different cation binding selectivity compared to other common anionic surfactants like dodecyl sulfate (DS) [1]. While DS shows the typical selectivity sequence Na+ < K+ < Rb+ < Cs+, the hexadecyl phosphate dianion displays a reversed sequence: Cs+ < Rb+ < K+ < Na+ [1]. This unique selectivity, not observed in the dodecyl phosphate monoanion or dodecyl sulfate, arises from the specific hydration and electrostatic environment of the phosphate dianion headgroup.

Colloid and Interface Science Physical Chemistry Surfactant Selectivity

Differentiated Emulsion Stability and Replacement Potential vs. TEA-Stearate

Hexadecyl dihydrogen phosphate (as cetyl phosphate) is positioned as a direct and functional replacement for TEA-stearate in most cosmetic preparations [REFS-1, REFS-2]. Technical datasheets and supplier information state that at low use concentrations, cetyl phosphate enhances emulsion stability and thickens creams and lotions, functions for which TEA-stearate is traditionally used, but with the added benefit of being non-irritating and compatible with a broad spectrum of oils . This establishes a clear, application-specific advantage over a legacy ingredient.

Cosmetic Formulation Emulsion Stabilization Raw Material Substitution

pH and Formulation Versatility: A Broad Operational Window

Hexadecyl dihydrogen phosphate demonstrates stability and functionality over a wide pH range (4-9), making it suitable for a variety of formulation types, including those with slightly acidic conditions designed for skin compatibility . This contrasts with many sulfate-based surfactants which can hydrolyze under acidic conditions, and some other phosphate esters that may have narrower stability windows [1]. Its stability at room temperature, while noting potential decomposition under extreme conditions, defines its practical handling and shelf-life boundaries .

Formulation Stability pH Compatibility Product Development

Hexadecyl Dihydrogen Phosphate: Optimized Application Scenarios Based on Evidence


Formulating Mild, Sulfate-Free O/W Emulsions for Sensitive Skin

This scenario leverages cetyl phosphate's well-documented non-irritating profile as an anionic emulsifier. Based on evidence that it can replace TEA-stearate in most preparations [1], it is ideally suited for developing mild creams, lotions, and sunscreens. The wide pH compatibility (4-9) further supports its use in acidic skincare products designed for sensitive or compromised skin barriers , where the harshness of sulfate-based surfactants is unacceptable.

Stabilizing Complex Electrolyte-Containing Formulations

The unique metal ion selectivity of the hexadecyl phosphate dianion, which preferentially binds smaller cations like Na+ [1], can be exploited in formulations containing high salt loads or specific active pharmaceutical ingredients (APIs) in salt form. Unlike dodecyl sulfate, whose binding strength follows a different sequence, cetyl phosphate's interfacial behavior may provide superior emulsion stability in the presence of certain electrolytes, reducing the risk of creaming or phase separation.

Achieving Efficient Emulsification with Reduced Surfactant Load

Due to its C16 alkyl chain, Hexadecyl dihydrogen phosphate exhibits a lower CMC compared to shorter-chain analogs like dodecyl phosphate [1]. This allows formulators to achieve stable emulsions at lower surfactant concentrations, which can directly translate to lower raw material costs and a reduced risk of surfactant-induced skin irritation. This is a key procurement advantage for cost-sensitive, high-volume consumer goods manufacturing.

Designing Lipid-Based Drug Delivery Systems (Liposomes)

Research indicates that Hexadecyl dihydrogen phosphate is used in the formulation of liposomes and other lipid-based drug delivery systems to enhance the encapsulation efficiency and stability of active pharmaceutical ingredients, particularly for poorly soluble drugs . Its amphiphilic nature and ability to interact with lipid bilayers make it a functional excipient for improving the bioavailability of therapeutics, a critical requirement in advanced pharmaceutical development.

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